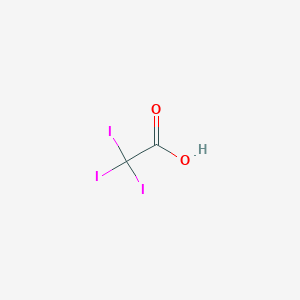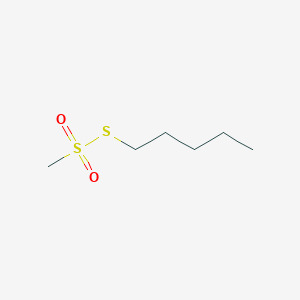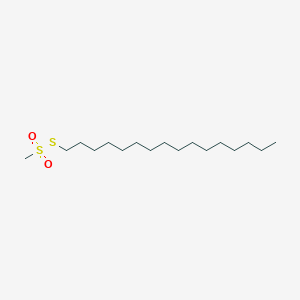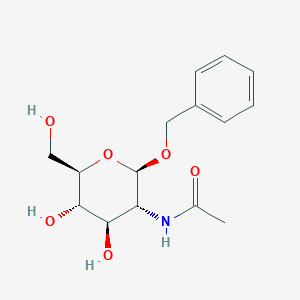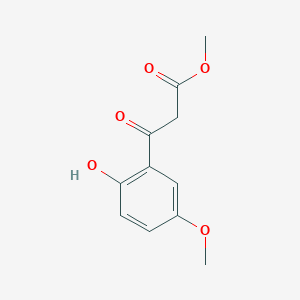
8-Hydroxyguanosin
Übersicht
Beschreibung
Topotecan-d6 is a deuterium-labeled derivative of topotecan, a semi-synthetic analog of camptothecin. Camptothecin is a natural alkaloid derived from the Camptotheca acuminata tree. Topotecan-d6 is primarily used as an internal standard in mass spectrometry for the quantification of topotecan. It retains the pharmacological properties of topotecan, which is an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Wissenschaftliche Forschungsanwendungen
Topotecan-d6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Topotecan in verschiedenen Proben verwendet.
Biologie: Wird in Studien eingesetzt, die die Pharmakokinetik und den Metabolismus von Topotecan untersuchen.
Medizin: Wird in der Krebsforschung verwendet, um die Wirksamkeit und den Wirkmechanismus von Topotecan bei der Behandlung verschiedener Krebsarten, einschließlich Eierstock-, kleinzelligem Lungen- und Gebärmutterhalskrebs, zu untersuchen.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen mit Topotecan eingesetzt .
5. Wirkmechanismus
Topotecan-d6 wirkt, wie Topotecan, durch Hemmung der DNA-Topoisomerase I. Dieses Enzym ist für die Entlastung von Torsionsspannungen in der DNA verantwortlich, indem es reversible Einzelstrangbrüche induziert. Topotecan-d6 bindet an den Topoisomerase I-DNA-Komplex und verhindert die Re-Ligierung dieser Einzelstrangbrüche. Dies führt zur Anhäufung von spaltbaren Komplexen und Einzelstrang-DNA-Brüchen, was letztendlich zum Zelltod führt. Die Verbindung ist besonders wirksam während der S-Phase des Zellzyklus .
Wirkmechanismus
Target of Action
8-Hydroxyguanosine, also known as 8-hydroxy-2’-deoxyguanosine (8-OHdG), is a product of guanine oxidation . It primarily targets DNA and RNA, where it forms as a result of oxidative damage . The compound is particularly significant in the context of reactive oxygen species (ROS), which are produced by ionizing radiation and many other environmental agents, as well as endogenously generated in cells by oxygen metabolism .
Mode of Action
8-Hydroxyguanosine interacts with its targets (DNA and RNA) by becoming incorporated into their structures, replacing the regular guanine bases . This occurs when ROS oxidize the guanine base within a living organism, during the repair of oxidized DNA by glycosylase, or through the hydrolysis of a glycosidic bond in oxidized DNA, RNA, and the nucleotide pool .
Biochemical Pathways
The presence of 8-Hydroxyguanosine in DNA and RNA is a marker of oxidative stress . It is a major form of oxidative DNA damage, discovered during a study of DNA modifications generated by heated glucose and ROS-forming agents . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Pharmacokinetics
It’s known that 8-hydroxyguanosine can be detected in biological samples such as urine, serum, and saliva , suggesting that it is distributed throughout the body and can be excreted.
Result of Action
The incorporation of 8-Hydroxyguanosine into DNA and RNA can lead to mutations. Specifically, it is known to induce G:C to T:A transversion mutations . This mutagenic potential has been examined in various experimental systems, highlighting the biological significance of this type of oxidative DNA damage .
Action Environment
The formation of 8-Hydroxyguanosine is influenced by environmental factors that increase oxidative stress, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as normal oxygen metabolism within cells, also contribute to its formation . Therefore, both internal and external factors can influence the action, efficacy, and stability of 8-Hydroxyguanosine.
Biochemische Analyse
Biochemical Properties
8-Hydroxyguanosine is produced by reactive oxygen species (ROS), which are generated by ionizing radiation and many other environmental agents, as well as endogenously in cells by oxygen metabolism . The ribonucleoside 8-hydroxyguanosine, in tissue RNA and urine, is a good marker of oxidative stress in vivo .
Cellular Effects
8-Hydroxyguanosine has been shown to stimulate the proliferation and differentiation of B cells . It is also associated with various physiological problems, including reduced production efficiency .
Molecular Mechanism
The most prevalent oxidized base in RNA is 8-hydroxyguanosine, which is oxidized by hydroxyl radicals to form C8-OH adjunct radicals . Different studies demonstrate that the oxidation of RNA can lead to the breaking of the stranded and the modification or removal of the bases .
Temporal Effects in Laboratory Settings
8-Hydroxyguanosine is a major form of oxidative DNA damage and has been detected in cellular DNA by HPLC-ECD and LC/MS/MS methods in many laboratories . The increase in the 8-hydroxyguanosine level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Metabolic Pathways
8-Hydroxyguanosine is involved in the metabolic pathways related to oxidative stress. It is a product of ROS-induced base damage and is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway .
Transport and Distribution
It is known that 8-Hydroxyguanosine is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanosine is not explicitly documented. Given that it is a marker of RNA oxidative damage, it is likely to be found wherever RNA is present within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Topotecan-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Topotecanmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses.
Industrielle Produktionsverfahren: Die industrielle Produktion von Topotecan-d6 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die synthetisierte Verbindung wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um die Einarbeitung von Deuteriumatomen und die Gesamtreinheit der Verbindung zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Topotecan-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Topotecan-d6 kann oxidiert werden, um das entsprechende Chinonderivat zu bilden.
Reduktion: Reduktionsreaktionen können Topotecan-d6 in seine Hydrochinonform umwandeln.
Substitution: Substitutionsreaktionen können an den Amino- oder Hydroxylgruppen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Topotecan-d6, wie z. B. seine Chinon- und Hydrochinonformen sowie substituierte Analoga .
Vergleich Mit ähnlichen Verbindungen
Topotecan-d6 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Topotecan: Die nicht-deuterierte Form von Topotecan, die in der Krebsbehandlung verwendet wird.
Irinotecan: Ein weiteres halbsynthetisches Derivat von Camptothecin, ebenfalls ein Topoisomerase I-Inhibitor.
Camptothecin: Das natürliche Alkaloid, von dem Topotecan und Irinotecan abgeleitet sind.
Einzigartigkeit: Topotecan-d6 ist durch die Einarbeitung von Deuteriumatomen einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-markiertem Topotecan in analytischen Studien .
Liste ähnlicher Verbindungen:
- Topotecan
- Irinotecan
- Camptothecin
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3868-31-3 | |
| Record name | 8-Hydroxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)



